C15H26N2O5Si

Description

BenchChem offers high-quality C15H26N2O5Si suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C15H26N2O5Si including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

76223-05-7 |

|---|---|

Formule moléculaire |

C15H26N2O5Si |

Poids moléculaire |

342.46 g/mol |

Nom IUPAC |

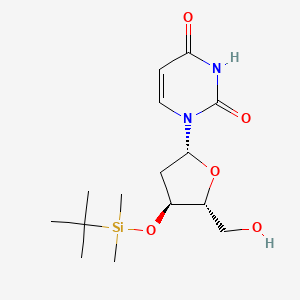

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |

Clé InChI |

CYEAJMJUHMELTK-DMDPSCGWSA-N |

SMILES isomérique |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O |

Origine du produit |

United States |

C15H26N2O5Si molecular weight and exact mass calculation

An In-depth Technical Guide: Molecular Weight and Exact Mass Determination for C15H26N2O5Si: A Guide for Pharmaceutical Development

Abstract

In the landscape of modern drug discovery and development, the precise characterization of chemical entities is a foundational requirement. Two of the most fundamental physicochemical properties are molecular weight and exact mass. While often used interchangeably in general laboratory parlance, they are distinct concepts with critical implications for analytical characterization, particularly in the context of mass spectrometry.[1] This technical guide provides a detailed methodology for the calculation of both the molecular weight and the exact mass of the chemical formula C15H26N2O5Si. It is designed for researchers, scientists, and drug development professionals who rely on accurate mass determination for compound verification, purity assessment, and structural elucidation.

The Conceptual Distinction: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight and exact mass is crucial for the correct interpretation of analytical data, especially from high-resolution mass spectrometry (HRMS).

-

Molecular Weight (MW): Also referred to as molar mass, this property represents a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, factored by their relative terrestrial abundance.[2][3] It is a macroscopic property, typically expressed in grams per mole ( g/mol ).[1][2] For any given sample of a compound, the molecular weight reflects the average mass of its molecules. The values used for this calculation are the standard atomic weights published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

-

Exact Mass: This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[6] It is a microscopic property, representing the mass of a single, specific isotopic configuration of a molecule, and is expressed in Daltons (Da) or unified atomic mass units (u). In high-resolution mass spectrometry, it is the exact mass (or monoisotopic mass) that is measured, providing a highly precise value that is instrumental in determining a compound's elemental composition.[7]

The accurate determination of these values is paramount in drug development for confirming molecular identity, supporting regulatory filings, and ensuring batch-to-batch consistency.[8][9][10]

Calculation Protocol: Molecular Weight of C15H26N2O5Si

The calculation of molecular weight is a summation of the average atomic weights of all atoms present in the chemical formula.[11][12][13]

Step 1: Deconstruct the Molecular Formula

First, identify the constituent elements and the number of atoms for each in the formula C15H26N2O5Si.

-

Carbon (C): 15 atoms

-

Hydrogen (H): 26 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 5 atoms

-

Silicon (Si): 1 atom

Step 2: Assign Standard Atomic Weights

Next, assign the standard atomic weight to each element as recommended by IUPAC. These values are weighted averages of the masses of the naturally occurring isotopes of each element.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 15 | 12.011 |

| Hydrogen | H | 26 | 1.008 |

| Nitrogen | N | 2 | 14.007 |

| Oxygen | O | 5 | 15.999 |

| Silicon | Si | 1 | 28.085 |

| Source: IUPAC Standard Atomic Weights.[5] |

Step 3: Calculate the Total Molecular Weight

The final step is to multiply the atom count of each element by its standard atomic weight and sum the results.[14]

-

Mass from Carbon: 15 atoms × 12.011 g/mol = 180.165 g/mol

-

Mass from Hydrogen: 26 atoms × 1.008 g/mol = 26.208 g/mol

-

Mass from Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Mass from Oxygen: 5 atoms × 15.999 g/mol = 79.995 g/mol

-

Mass from Silicon: 1 atom × 28.085 g/mol = 28.085 g/mol

Total Molecular Weight = 180.165 + 26.208 + 28.014 + 79.995 + 28.085 = 342.467 g/mol

Calculation Protocol: Exact Mass of C15H26N2O5Si

The calculation of exact mass, or monoisotopic mass, is based on the mass of the most abundant stable isotope for each element.[6][15] This value is what a high-resolution mass spectrometer would theoretically detect for an uncharged molecule.

Step 1: Identify the Most Abundant Isotopes

For the elements in C15H26N2O5Si, the most abundant stable isotopes are:

-

Carbon: ¹²C

-

Hydrogen: ¹H

-

Nitrogen: ¹⁴N

-

Oxygen: ¹⁶O

-

Silicon: ²⁸Si

Step 2: Assign Monoisotopic Masses

Assign the precise mass for each of these specific isotopes. These are not the averaged atomic weights found on a standard periodic table.

| Element | Most Abundant Isotope | Atom Count | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 15 | 12.000000 |

| Hydrogen | ¹H | 26 | 1.007825 |

| Nitrogen | ¹⁴N | 2 | 14.003074 |

| Oxygen | ¹⁶O | 5 | 15.994915 |

| Silicon | ²⁸Si | 1 | 27.976927 |

| Source: IUPAC and various mass spectrometry resources.[16][17] |

Step 3: Calculate the Total Exact Mass

Multiply the atom count of each element by the monoisotopic mass of its most abundant isotope and sum the results.

-

Mass from ¹²C: 15 atoms × 12.000000 Da = 180.000000 Da

-

Mass from ¹H: 26 atoms × 1.007825 Da = 26.203450 Da

-

Mass from ¹⁴N: 2 atoms × 14.003074 Da = 28.006148 Da

-

Mass from ¹⁶O: 5 atoms × 15.994915 Da = 79.974575 Da

-

Mass from ²⁸Si: 1 atom × 27.976927 Da = 27.976927 Da

Total Exact Mass = 180.000000 + 26.203450 + 28.006148 + 79.974575 + 27.976927 = 342.161100 Da

Summary and Practical Application

The calculated values for the molecular formula C15H26N2O5Si are summarized below.

| Parameter | Calculated Value | Units | Basis of Calculation |

| Molecular Weight | 342.467 | g/mol | Weighted average of all natural isotopes |

| Exact Mass | 342.161100 | Da | Mass of the most abundant stable isotopes only |

The difference between these two values, though seemingly small, is highly significant. In pharmaceutical analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[18] A low-resolution mass spectrometer might not distinguish between compounds with the same nominal mass (integer mass). However, a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure mass with enough precision (typically to four or more decimal places) to confirm that the detected mass corresponds to the calculated exact mass of 342.1611 Da. This allows for the unambiguous confirmation of a compound's elemental formula, a critical step in verifying its identity and purity.[8][19]

Visualization of Calculation Workflows

To further clarify the distinction and the processes, the following diagrams illustrate the logical flow for each calculation.

Caption: Workflow for Molecular Weight vs. Exact Mass calculation.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Molar mass - Wikipedia [en.wikipedia.org]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 7. optibrium.com [optibrium.com]

- 8. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 10. jordilabs.com [jordilabs.com]

- 11. prepineer.com [prepineer.com]

- 12. Khan Academy [khanacademy.org]

- 13. digipac.ca [digipac.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 16. Masses [www2.chemistry.msu.edu]

- 17. Unimod Help - Symbols & mass values [unimod.org]

- 18. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 19. pharmafocuseurope.com [pharmafocuseurope.com]

3'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si): Technical Whitepaper on Orthogonal Protection and Advanced Oligonucleotide Derivatization

Executive Summary

In advanced nucleic acid chemistry, the ability to selectively manipulate specific functional groups is the cornerstone of synthesizing complex architectures. 3'-O-TBDMS-2'-deoxyuridine (Molecular Formula: C15H26N2O5Si) is a critically important orthogonally protected nucleoside. By temporarily masking the 3'-hydroxyl with a sterically demanding tert-butyldimethylsilyl (TBDMS) group, chemists can direct derivatization exclusively to the 5'-position. As a Senior Application Scientist, I rely on this building block to invert the standard 3'-to-5' synthesis paradigm, enabling 5'-to-3' reverse synthesis, the incorporation of 3'-terminal modifications for nuclease resistance, and the generation of site-specific interstrand DNA cross-links[1].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing reaction solvents and purification gradients. The lipophilic nature of the TBDMS group significantly enhances the solubility of the nucleoside in organic solvents compared to the unprotected parent compound.

| Property | Specification |

| Chemical Name | 3'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine |

| Molecular Formula | C15H26N2O5Si |

| Molecular Weight | 342.46 g/mol |

| Appearance | White to off-white foam/solid |

| Solubility | Highly soluble in DMF, Pyridine, Dichloromethane (DCM), and Ethyl Acetate |

| Key Structural Feature | Free primary 5'-hydroxyl; Sterically shielded secondary 3'-silyl ether |

Mechanistic Rationale: The Orthogonal Power of TBDMS

The selection of a protecting group is never arbitrary; it is dictated by the thermodynamic and kinetic requirements of the downstream synthesis. The TBDMS group is chosen for the 3'-position due to its unique balance of steric bulk and orthogonal reactivity.

-

Nucleophilic Catalysis in Synthesis : The silylation of the 3'-hydroxyl is sterically hindered. To overcome this kinetic barrier, imidazole is used not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazole intermediate, which efficiently transfers the silyl group to the 3'-hydroxyl[1].

-

Thermodynamic Cleavage (Orthogonality) : The true power of the TBDMS group lies in its deprotection mechanism. The cleavage relies on the extreme thermodynamic stability of the silicon-fluoride bond ( ≈ 582 kJ/mol) compared to the silicon-oxygen bond ( ≈ 452 kJ/mol). Reagents like tetrabutylammonium fluoride (TBAF) rapidly cleave the silyl ether without compromising acid-labile 5'-DMT groups or base-labile nucleobase protecting groups.

Thermodynamic cleavage mechanism of the TBDMS group driven by Si-F bond formation.

Experimental Workflows

Protocol 1: Synthesis of 3'-O-TBDMS-2'-deoxyuridine

This protocol details the selective 3'-silylation of 5'-DMT-2'-deoxyuridine, followed by detritylation. This is a self-validating system where each step can be monitored for completion.

-

Preparation : Dissolve 5'-O-DMT-2'-deoxyuridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the silylating agent[1].

-

Catalysis : Add imidazole (4.4 eq) to the solution. The excess ensures complete neutralization of the generated HCl and drives the formation of the reactive N-silylimidazole[1].

-

Silylation : Introduce TBDMS-Cl (2.2 eq) and stir the reaction mixture at room temperature for exactly 1 hour[1]. Causality: Extending the reaction time beyond 1 hour risks unwanted side reactions, while 1 hour is sufficient for complete conversion due to the imidazole catalysis.

-

Quenching & Extraction : Quench the unreacted silylating agent with a small aliquot of methanol. Partition the mixture between ethyl acetate and 5% aqueous sodium bicarbonate to remove imidazole salts, followed by a saturated sodium chloride (brine) wash[1].

-

Detritylation : Treat the isolated 5'-O-DMT-3'-O-TBDMS-2'-deoxyuridine with 3% trichloroacetic acid (TCA) in DCM to selectively remove the 5'-DMT group, yielding the target 3'-O-TBDMS-2'-deoxyuridine.

-

Validation Checkpoint : Validate the final structure via 1 H NMR. The successful incorporation of the TBDMS group is confirmed by the presence of a distinct tert-butyl singlet ( ≈ 0.9 ppm) and dimethyl singlets ( ≈ 0.1 ppm)[2].

Workflow for the synthesis of 3'-O-TBDMS-2'-deoxyuridine via orthogonal protection.

Protocol 2: Application in Interstrand Cross-Linking and Reverse Extension

In complex structural studies, such as the synthesis of N4C−ethyl−N4C interstrand cross-links, the 3'-TBDMS group serves as a critical temporary mask[1].

-

Incorporation : A partial DNA duplex is synthesized on a solid support terminating with a specific convertible modification (e.g., O4 -triazoyl-2'-deoxyuridine)[1].

-

Cross-linking : The support-bound oligomer is reacted with a 5'-DMT-3'-O-TBDMS-protected nucleoside derivative containing an aminoethyl linker to form the cross-link[1].

-

Orthogonal Extension : Following cross-link formation, the TBDMS group is selectively removed using TBAF. The newly liberated 3'-hydroxyl is then extended in the 3'-direction using standard 5'-phosphoramidites, a process impossible without the initial 3'-O-TBDMS protection[1].

Quantitative Data Summary

The following table summarizes the optimized stoichiometric parameters and reagents required for the successful manipulation of this compound based on validated literature protocols.

| Parameter | Value / Reagent | Causality / Purpose |

| Starting Material | 5'-O-DMT-2'-deoxyuridine (1.0 eq) | Provides the nucleoside core with an acid-labile protected 5'-OH. |

| Silylating Agent | TBDMS-Cl (2.2 eq) | Bulky electrophile for selective 3'-OH protection[1]. |

| Catalyst / Base | Imidazole (4.4 eq) | Neutralizes HCl and forms the highly reactive N-silylimidazole[1]. |

| Solvent | Anhydrous DMF | Solubilizes polar nucleosides and stabilizes charged intermediates[1]. |

| Reaction Time | 1 Hour at 25°C | Ensures complete conversion without risking over-silylation[1]. |

| Deprotection Reagent | TBAF (1M in THF) | Fluoride source providing the thermodynamic driving force for Si-O cleavage. |

Sources

Structural Characterization of C15H26N2O5Si (TBDMS-2'-Deoxyuridine) via NMR Spectroscopy: A Comprehensive Guide

Executive Summary

In the synthesis of modified oligonucleotides and antiviral therapeutics, the precise regiocontrol of protecting groups is paramount. The molecular formula C15H26N2O5Si corresponds to the tert-butyldimethylsilyl (TBDMS) ether of 2'-deoxyuridine, a critical intermediate in solid-phase DNA synthesis[1]. Because silylation can occur at either the primary 5'-hydroxyl or the secondary 3'-hydroxyl, structurally characterizing the resulting isomers—5'-O-TBDMS-2'-deoxyuridine (CAS 76223-04-6) and 3'-O-TBDMS-2'-deoxyuridine (CAS 76223-05-7)—is a mandatory quality control step.

As an Application Scientist, I approach this not merely as a data-collection exercise, but as a rigorous proof of molecular connectivity. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to unambiguously differentiate these regioisomers by leveraging solvent causality, scalar coupling logic, and 2D heteronuclear correlations[2].

The Causality of Experimental Design in Nucleoside NMR

Standard NMR protocols often default to Chloroform-d (CDCl3) for organic intermediates. However, for nucleoside characterization, this is a strategic error.

The Solvent Causality Principle: To create a self-validating structural proof, we must observe the exchangeable protons (hydroxyls and the uracil imide). In CDCl3 or Methanol-d4, rapid intermolecular proton exchange broadens or entirely erases these signals. By explicitly selecting anhydrous DMSO-d6 , we disrupt intermolecular hydrogen bonding, significantly slowing down proton exchange.

This choice yields a critical diagnostic feature: scalar coupling of the hydroxyl protons .

-

If the 5'-position is unprotected, the 5'-OH couples to the two protons of the adjacent 5'-CH2 group, appearing as a distinct triplet ( J≈5.0 Hz).

-

If the 3'-position is unprotected, the 3'-OH couples to the single proton of the 3'-CH group, appearing as a doublet ( J≈4.5 Hz).

By observing which hydroxyl signal remains, we immediately deduce which position has been silylated. Chemical shifts are referenced to Tetramethylsilane (TMS), utilizing the residual DMSO pentet at 2.50 ppm as an internal standard[3].

Self-Validating Diagnostic Workflows

Relying solely on 1D 1H NMR is insufficient for rigorous pharmaceutical standards. A self-validating system requires orthogonal confirmation. We achieve this by pairing the 1D hydroxyl coupling logic with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The Closed-Loop Validation:

-

Negative Proof (1D 1H): Identify the remaining OH signal to prove which site is unprotected.

-

Positive Proof (2D HMBC): Trace the 3-bond scalar coupling ( 3JCH ) from the highly shielded TBDMS methyl protons (Si-CH3 at ~0.10 ppm) to the oxygen-bearing carbon of the ribose ring. If the correlation hits ~63 ppm, the silyl group is at C5'. If it hits ~73 ppm, it is at C3'.

The results of the 1D and 2D analyses must agree, forming a closed-loop validation of the molecular structure[4].

HMBC and 1D NMR workflow for TBDMS-2'-deoxyuridine isomer differentiation.

Quantitative NMR Data Summaries

The following tables summarize the expected high-field (400-500 MHz) NMR chemical shifts for both isomers. Note the distinct downfield shift of the carbon atom directly attached to the silylated oxygen (the α -effect of silylation).

Table 1: 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

| Proton | 5'-O-TBDMS Isomer (ppm) | 3'-O-TBDMS Isomer (ppm) | Multiplicity | Diagnostic Causality |

| H6 | 7.85 | 7.80 | d ( J=8.1 Hz) | Pyrimidine ring proton |

| H1' | 6.15 | 6.12 | t ( J=6.5 Hz) | Anomeric proton (pseudo-triplet) |

| H5 | 5.65 | 5.62 | d ( J=8.1 Hz) | Pyrimidine ring proton |

| 3'-OH | 5.30 | Absent | d ( J=4.5 Hz) | Confirms unprotected 3'-position |

| 5'-OH | Absent | 5.10 | t ( J=5.0 Hz) | Confirms unprotected 5'-position |

| H3' | 4.25 | 4.40 | m | Shifts downfield when directly silylated |

| H4' | 3.85 | 3.80 | m | Furanose ring proton |

| H5', H5'' | 3.75, 3.65 | 3.55, 3.45 | m | Shifts downfield when directly silylated |

| H2', H2'' | 2.15, 2.10 | 2.20, 2.10 | m | Diastereotopic methylene protons |

| t-Bu (Si) | 0.88 | 0.88 | s (9H) | Bulky protecting group |

| Si-CH3 | 0.10 | 0.10 | s (6H) | HMBC anchor point |

| NH | 11.3 | 11.3 | br s | Uracil imide proton |

Table 2: 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)

| Carbon | 5'-O-TBDMS Isomer (ppm) | 3'-O-TBDMS Isomer (ppm) | Diagnostic Causality |

| C4 | 163.1 | 163.1 | Carbonyl |

| C2 | 150.5 | 150.5 | Carbonyl |

| C6 | 140.5 | 140.5 | Alkene |

| C5 | 101.8 | 101.8 | Alkene |

| C4' | 87.2 | 86.5 | Furanose ring carbon |

| C1' | 84.5 | 84.2 | Anomeric carbon |

| C3' | 70.5 | 73.2 | Deshielded by direct silylation |

| C5' | 63.5 | 61.2 | Deshielded by direct silylation |

| C2' | 39.5 | 39.8 | Methylene |

| t-Bu (CH3) | 25.8 | 25.8 | TBDMS methyls |

| t-Bu (C) | 18.2 | 18.2 | TBDMS quaternary carbon |

| Si-CH3 | -5.4, -5.5 | -5.4, -5.5 | Diastereotopic Si-methyls |

Step-by-Step Experimental Protocol

To ensure reproducibility and high-fidelity data capture, adhere to the following strict acquisition protocol:

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of the purified C15H26N2O5Si analyte.

-

Dissolve the sample in 600 µL of anhydrous DMSO-d6 (100.0 atom % D, stored over molecular sieves).

-

Causality Note: Traces of water (HDO peak at ~3.3 ppm) will catalyze the rapid exchange of the 3'-OH and 5'-OH protons, collapsing the critical doublet/triplet splitting patterns into uninformative broad singlets.

Step 2: Instrument Calibration & Shimming

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer[2].

-

Tune and match the probe for both 1 H and 13 C frequencies.

-

Perform a rigorous 3D gradient shimming routine.

-

Causality Note: High magnetic field homogeneity is non-negotiable. Poor shimming will obscure the fine multiplet structures of the H2'/H2'' and H5'/H5'' diastereotopic protons, which are essential for evaluating the sugar pucker conformation.

Step 3: 1D 1 H Acquisition

-

Set the spectral width to 14 ppm (to capture the uracil NH at 11.3 ppm).

-

Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds.

-

Process with a mild exponential line broadening (LB = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing the resolution of the OH couplings.

Step 4: 2D HMBC Acquisition

-

Select a standard 1 H- 13 C HMBC pulse sequence with gradient coherence selection.

-

Set the long-range coupling constant ( JLR ) evolution time to optimize for 8 Hz couplings.

-

Causality Note: The 3-bond coupling between the Si-CH3 protons and the ribose carbon (C3' or C5') typically falls in the 6–8 Hz range. Optimizing for 8 Hz ensures maximum cross-peak intensity for the definitive structural proof.

References

- Sigma-Aldrich. "Tbdms | Sigma-Aldrich".

- Journal of the American Chemical Society. "Nucleic Acid Related Compounds. 91. Biomimetic Reactions Are in Harmony with Loss of 2'-Substituents as Free Radicals (Not Anions) during Mechanism-Based Inactivation of Ribonucleotide Reductases".

- Cuvillier Verlag. "Selective DNA Modification Using the Cu(I)-Catalyzed Alkyne- Azide Cycloaddition".

- Google Patents. "EP2305808A1 - Templated molecules and methods for using such molecules".

Sources

Structural Dynamics and Hydrogen Bonding Patterns of C15H26N2O5Si (3'-O-TBS-2'-Deoxyuridine)

Executive Summary

In the development of advanced oligonucleotide therapeutics, such as nuclease-resistant small interfering RNAs (siRNAs), the precise stereochemical control of nucleoside building blocks is paramount. The compound C15H26N2O5Si (chemically identified as 3'-O-tert-butyldimethylsilyl-2'-deoxyuridine , or 3'-O-TBS-2'-dU) serves as a critical synthetic intermediate. By selectively protecting the 3'-hydroxyl group, chemists can perform orthogonal modifications at the 5'-position—such as 5'-C-methylation—to enhance the thermodynamic stability and pharmacokinetic profiles of resulting RNAi drugs .

As a Senior Application Scientist, I approach the structural analysis of C15H26N2O5Si not just as a static crystallographic exercise, but as a window into the causal relationship between steric hindrance, molecular conformation, and solid-state behavior. This whitepaper provides an in-depth technical analysis of the crystal structure, hydrogen bonding patterns, and the self-validating experimental workflows required to synthesize and crystallize this essential nucleoside intermediate.

Chemical Context and Causality: The Role of the TBS Group

The introduction of the bulky tert-butyldimethylsilyl (TBS) group at the 3'-position is a deliberate design choice in nucleoside chemistry. The causality here is twofold:

-

Chemical Orthogonality : The TBS group is stable under the acidic conditions used to remove 5'-O-dimethoxytrityl (DMT) groups, yet it can be cleanly cleaved using fluoride ions (e.g., TBAF) later in the synthesis.

-

Conformational Directing : The steric bulk of the TBS group fundamentally alters the molecular volume of the nucleoside. It forces the uracil base into an anti orientation to minimize steric clash with the sugar ring and stabilizes the C2'-endo sugar pucker, which is the natural conformation required for B-form DNA duplexes.

Steric effects of the 3'-TBS group on nucleoside conformation and H-bonding.

Crystallographic Data and Conformational Analysis

The definitive crystal structure of 3'-O-TBS-2'-deoxyuridine (Compound 1d , CCDC 1435400) was elucidated to understand the structural baseline before introducing 5'-modifications . The molecule crystallizes in the monoclinic P21 space group, a common non-centrosymmetric space group for chiral biological molecules.

Table 1: Crystallographic Parameters of C15H26N2O5Si

| Parameter | Value |

| Chemical Formula | C15H26N2O5Si |

| Molecular Weight | 342.47 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimension: a | 12.8467(17) Å |

| Unit Cell Dimension: b | 6.8781(8) Å |

| Unit Cell Dimension: c | 20.678(3) Å |

| Conformation (Sugar) | C2'-endo |

| Conformation (Base) | Anti |

| CCDC Deposition Number | 1435400 |

Data synthesized from the Cambridge Crystallographic Data Centre and primary literature , .

Structural Insights: The crystallographic data confirms that despite the massive steric footprint of the silicon-based protecting group, the deoxyribose ring maintains a standard C2'-endo pucker. This is a critical validation for drug developers, proving that 3'-TBS protection does not induce unnatural ring distortions that could complicate downstream stereoselective reactions.

Hydrogen Bonding Architecture and Lattice Packing

In an unprotected 2'-deoxyuridine crystal, the lattice is stabilized by a robust three-dimensional network of hydrogen bonds involving the 3'-OH, 5'-OH, and the uracil imide (N3-H).

However, in C15H26N2O5Si, the hydrogen bonding landscape is fundamentally altered by the TBS group. The causality is straightforward: the bulky tert-butyl and dimethyl moieties completely abolish the hydrogen-bond donor capacity of the 3'-oxygen and sterically shield it from acting as an acceptor.

Consequently, the hydrogen bonding is restricted to a lower-dimensionality network (typically 1D chains or 2D sheets):

-

Primary Donor-Acceptor Axis : The uracil N3-H acts as a strong donor to the C4=O or C2=O carbonyl of an adjacent uracil ring, forming base-paired dimers or infinite ribbons.

-

Secondary Axis : The free 5'-OH acts as a donor to either a uracil carbonyl or another 5'-OH group.

This restricted hydrogen bonding explains the compound's physical properties: a lower melting point and significantly higher solubility in organic solvents (like dichloromethane and ethyl acetate) compared to unprotected deoxyuridine, facilitating its use in organic synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to confirm causality at each step.

Orthogonal Synthesis of 3'-O-TBS-2'-Deoxyuridine

This workflow leverages the kinetic preference of primary alcohols to achieve regioselective protection.

Step-by-Step Methodology:

-

5'-O-DMT Protection (Transient Shielding):

-

Action: Dissolve 2'-deoxyuridine in anhydrous pyridine. Add 1.1 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) at 0 °C.

-

Causality: The massive DMT group selectively reacts with the less sterically hindered primary 5'-OH.

-

Validation: TLC (DCM:MeOH 9:1) will show a new, higher Rf spot that turns bright orange upon exposure to acidic vapors, confirming tritylation.

-

-

3'-O-TBS Protection:

-

Action: To the crude 5'-O-DMT-2'-deoxyuridine in DMF, add 2.5 equivalents of imidazole and 1.5 equivalents of TBS-Cl. Stir at room temperature for 12 hours.

-

Causality: Imidazole acts as both a base and a nucleophilic catalyst, facilitating the transfer of the TBS group to the secondary 3'-OH.

-

-

5'-O-Detritylation (Selective Cleavage):

-

Action: Isolate the fully protected intermediate and dissolve in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM dropwise until the orange color persists, then immediately quench with methanol.

-

Causality: The acidic conditions rapidly cleave the highly stabilized DMT carbocation while leaving the acid-stable silyl ether intact.

-

Validation: The immediate appearance and subsequent quenching of the orange DMT cation serves as a visual, self-validating indicator of successful deprotection.

-

-

Purification: Purify via silica gel flash chromatography (gradient of Hexanes to Ethyl Acetate) to yield pure C15H26N2O5Si.

Crystallization and X-Ray Diffraction Workflow

To obtain diffraction-quality crystals, the kinetic energy of the system must be reduced slowly to allow the bulky TBS groups to pack efficiently without precipitating as an amorphous solid.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 50 mg of purified 3'-O-TBS-2'-deoxyuridine in 0.5 mL of ethyl acetate (a moderate polarity solvent that breaks intermolecular H-bonds).

-

Vapor Diffusion / Slow Evaporation: Layer the solution carefully with 2.0 mL of hexanes (anti-solvent) in a crystallization tube. Cap loosely to allow ultra-slow evaporation over 3–5 days at 20 °C.

-

Harvesting: Examine under a polarized light microscope. Validation: The presence of birefringence confirms the crystalline nature of the solid (excluding amorphous precipitates).

-

Diffraction: Mount a single crystal on a loop with paratone oil and cool to 100 K under a nitrogen stream to minimize thermal vibration of the tert-butyl methyl groups, which are prone to rotational disorder.

Synthesis and crystallization workflow for 3'-O-TBS-2'-deoxyuridine.

References

-

Kel'in, A. V., Zlatev, I., Harp, J., Jayaraman, M., Bisbe, A., O'Shea, J., Taneja, N., Manoharan, R. M., Khan, S., Charisse, K., Maier, M. A., Egli, M., Rajeev, K. G., & Manoharan, M. (2016). "Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides." The Journal of Organic Chemistry, 81(6), 2261-2279.[Link]

-

Cambridge Crystallographic Data Centre (CCDC). "CCDC 1435400: Experimental Crystal Structure Determination."[Link]

An In-depth Technical Guide to the Exploratory Synthesis of C15H26N2O5Si Nucleoside Derivatives

This guide provides a comprehensive overview of synthetic strategies for novel silylated nucleoside derivatives with the molecular formula C15H26N2O5Si. It is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind experimental choices and detailed protocols for key transformations.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues are a cornerstone of medicinal chemistry, with profound impacts on the treatment of viral infections and cancers.[1][2] Chemical modifications to the nucleobase or the sugar moiety can dramatically alter the biological activity and therapeutic properties of these molecules.[3] The introduction of silicon-containing functional groups, specifically silyl ethers, serves a dual purpose in nucleoside chemistry. They are extensively used as protecting groups for hydroxyl functions due to their stability and the variety of conditions available for their removal.[4] Furthermore, the incorporation of silicon into the final molecular structure can enhance lipophilicity and modulate biological activity.

This guide will focus on exploratory pathways for the synthesis of C15H26N2O5Si nucleoside derivatives, a class of compounds that holds potential for novel therapeutic applications. We will delve into the strategic application of protecting groups, the intricacies of the key glycosylation reaction, and the subsequent deprotection and modification steps.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for devising a synthetic route is a retrosynthetic analysis. The target molecule, C15H26N2O5Si, suggests a pyrimidine or purine nucleobase linked to a silyl-protected sugar moiety. For the purpose of this guide, we will consider a representative structure: a silylated pyrimidine nucleoside.

The primary disconnection in our retrosynthetic analysis is the N-glycosidic bond, which connects the nucleobase to the sugar. This leads to two key synthons: a silylated nucleobase and an activated sugar derivative.

Caption: Retrosynthetic analysis of a C15H26N2O5Si nucleoside derivative.

The core of this synthetic strategy revolves around three key stages:

-

Protection: Introduction of silyl and other protecting groups onto the sugar and/or nucleobase.

-

Glycosylation: Formation of the crucial N-glycosidic bond.

-

Deprotection and Final Modification: Removal of protecting groups and any final functionalization.

Strategic Implementation of Protecting Groups

The success of nucleoside synthesis hinges on a well-designed protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.[5] For the synthesis of our target silylated nucleoside, the choice of silyl ether protecting groups for the hydroxyl functions of the sugar moiety is a critical decision.

Silylation of the Sugar Moiety

Commonly used silylating agents for protecting hydroxyl groups include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl).[6] The choice between these depends on the desired stability and the specific deprotection conditions planned for later stages.

Table 1: Comparison of Common Silyl Protecting Groups

| Protecting Group | Abbreviation | Common Reagent | Relative Stability | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl | High | Fluoride ions (TBAF), strong acid |

| Triethylsilyl | TES | TESCl | Moderate | Mild acid, fluoride ions |

| Triisopropylsilyl | TIPS | TIPSCl | Very High | Fluoride ions, strong acid |

The selection of the silylating agent and reaction conditions allows for the selective protection of primary versus secondary hydroxyl groups. For instance, the 5'-hydroxyl group of a ribonucleoside is sterically more accessible and can often be selectively silylated over the 2'- and 3'-hydroxyls.

Experimental Protocol: Selective 5'-O-Silylation of Uridine

This protocol describes the selective protection of the 5'-hydroxyl group of uridine with TBDMSCl.

-

Dissolution: Dissolve uridine (1.0 eq) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Silylating Agent: Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding methanol.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

The Core Reaction: N-Glycosylation

The formation of the N-glycosidic bond is the pivotal step in nucleoside synthesis. The most widely employed and versatile method for this transformation is the Silyl-Hilbert-Johnson reaction , also known as the Vorbrüggen glycosylation .[7] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a per-acylated sugar, in the presence of a Lewis acid catalyst.[7]

The Vorbrüggen Glycosylation: Mechanism and Rationale

The mechanism of the Vorbrüggen reaction is believed to proceed through the formation of an electrophilic sugar cation generated by the Lewis acid. The silylated nucleobase then acts as a nucleophile, attacking the anomeric carbon of the sugar.[8][9] A key advantage of this method is the high β-selectivity often observed with ribofuranosyl donors that have a participating group (e.g., an acyl group) at the C2' position.[7]

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

The use of silylated nucleobases is crucial as it increases their solubility in organic solvents and enhances their nucleophilicity.[10]

Preparation of the Silylated Nucleobase

The nucleobase must be silylated prior to the glycosylation reaction. This is typically achieved by treating the nucleobase with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalytic amount of an acid or ammonium sulfate.[11]

Experimental Protocol: Persilylation of Uracil

-

Setup: Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS, 3.0 eq).

-

Catalyst: Add a catalytic amount of ammonium sulfate.

-

Reflux: Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours).

-

Removal of Excess Reagent: Remove excess HMDS under reduced pressure to obtain the persilylated uracil, which is often used directly in the next step without further purification.

The Glycosylation Reaction

With the silylated nucleobase and the protected sugar in hand, the glycosylation can be performed. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and efficient Lewis acid for this purpose.[12][13]

Experimental Protocol: Vorbrüggen Glycosylation

-

Reactant Preparation: Dissolve the acyl-protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.0 eq) and the persilylated uracil (1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloroethane under an inert atmosphere.

-

Lewis Acid Addition: Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Deprotection Strategies: Unveiling the Final Product

The final stage of the synthesis involves the removal of the protecting groups. The choice of deprotection method must be compatible with the stability of the newly formed nucleoside.

Removal of Acyl Protecting Groups

Acyl groups, such as benzoyl groups on the sugar moiety, are typically removed under basic conditions. A common method is treatment with a solution of ammonia in methanol.

Cleavage of Silyl Ethers

The cleavage of silyl ethers is a well-established transformation with a variety of available methods.[14]

-

Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the cleavage of most silyl ethers.[15]

-

Acidic Conditions: For acid-labile silyl ethers like TES, mild acidic conditions, such as treatment with formic acid in methanol, can be employed.[6] More robust silyl ethers like TBDMS require stronger acidic conditions.

-

Solid-Supported Reagents: The use of solid-supported reagents, such as SO3H silica gel, offers a greener alternative for silyl ether deprotection, often simplifying purification.[14]

Experimental Protocol: Deprotection of a Silylated Nucleoside

This protocol describes the deprotection of a TBDMS-protected nucleoside using TBAF.

-

Dissolution: Dissolve the protected nucleoside (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq per silyl group) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture and purify the residue by silica gel chromatography to isolate the deprotected nucleoside.

Alternative and Emerging Synthetic Pathways

While the Vorbrüggen glycosylation is a robust and widely used method, other strategies for nucleoside synthesis are continuously being developed.

-

Enzymatic Synthesis: Biocatalytic methods using enzymes such as nucleoside phosphorylases offer a protecting-group-free approach to nucleoside synthesis.[1][2] These methods are often highly stereoselective and environmentally friendly.

-

Late-Stage Functionalization: Modifying an existing nucleoside scaffold in the later stages of a synthesis can provide rapid access to a diverse range of analogues.[16][17] This can involve modifications at the C5 position of pyrimidines or other positions on the nucleobase.[3][18]

-

One-Pot Procedures: The development of one-pot reactions, where silylation and glycosylation occur in the same reaction vessel, can improve efficiency and reduce waste.[7][12]

Conclusion and Future Perspectives

The synthesis of novel nucleoside derivatives like C15H26N2O5Si requires a strategic and multifaceted approach. A thorough understanding of protecting group chemistry, coupled with the judicious application of powerful bond-forming reactions such as the Vorbrüggen glycosylation, provides a solid foundation for the successful construction of these complex molecules. As the demand for new therapeutic agents continues to grow, the development of more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for researchers in the field. The exploration of enzymatic and late-stage functionalization strategies holds significant promise for accelerating the discovery of the next generation of nucleoside-based drugs.

References

-

Synthesis of nucleosides - Wikipedia. Wikipedia. [Link]

-

Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. PubMed. [Link]

-

General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations. Wiley Online Library. [Link]

-

Improved synthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil (18F-FMAU). Society of Nuclear Medicine and Molecular Imaging. [Link]

-

Vorbrüggen Glycosylation. Wiley Online Library. [Link]

-

General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC. National Center for Biotechnology Information. [Link]

-

Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Royal Society of Chemistry. [Link]

-

Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. SciSpace. [Link]

-

The Silyl Method of Synthesis of Nucleosides and Nucleotides. R Discovery. [Link]

-

Deprotection of silyl ethers by using SO 3 H silica gel: Application to sugar, nucleoside, and alkaloid derivatives | Request PDF. ResearchGate. [Link]

-

Explanation for the synthesis of 2‐O‐silylated nucleosides. ResearchGate. [Link]

-

Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

-

Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

-

Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate. [Link]

-

Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications. [Link]

-

synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Oxford Academic. [Link]

-

Glycosylation of Nucleosides. ACS Publications. [Link]

-

Glycosylation of Nucleosides. PubMed. [Link]

-

Transprotection of Silyl Ethers of Nucleosides in FeCl3 Based Ionic Liquids. PubMed. [Link]

-

Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers - PMC. National Center for Biotechnology Information. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Wiley Online Library. [Link]

-

Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC. National Center for Biotechnology Information. [Link]

-

Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC. National Center for Biotechnology Information. [Link]

-

A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. MDPI. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Follow the Silyl Cation: Insights into the Vorbrüggen Reaction | Request PDF. ResearchGate. [Link]

-

Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. ACS Publications. [Link]

- WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents.

-

A general synthesis of 2′-deoxy-2′-[>18>F]fluoro-1-β-D- arabinofuranosyluracil and its 5-substituted nucleosides. UT MD Anderson Cancer Center. [Link]

-

A new type of silyl protecting groups in nucleoside chemistry. Oxford Academic. [Link]

-

Regioselective N9-Ribosylation of Purines and N1-Ribosylation of Pyrimidines under Solvent-Free Ball Milling Conditions. Royal Society of Chemistry. [Link]

-

Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. PubMed. [Link]

-

The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide. Canadian Science Publishing. [Link]

-

O,O-Silyl Group Migrations in Quinic Acid Derivatives: An Opportunity for Divergent Synthesis. ACS Publications. [Link]

-

Brook Rearrangement. Organic Chemistry Portal. [Link]

-

Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine - PMC. National Center for Biotechnology Information. [Link]

-

Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside - PMC. National Center for Biotechnology Information. [Link]

-

Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC. National Center for Biotechnology Information. [Link]

-

Exploring synthetic routes to nucleoside alkynylphosphonates. PubMed. [Link]

-

Development of Synthetic Routes to 2'-O,4'-C-Spirocyclopentylene-Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. PubMed. [Link]/39565576/)

Sources

- 1. d-nb.info [d-nb.info]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 12. Improved synthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil (18F-FMAU) | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

Thermodynamic Stability and Solvent Dynamics of C15H26N2O5Si in Organic Synthesis

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Chemical Development & Oligonucleotide Therapeutics

Executive Summary

In the realm of solid-phase oligonucleotide synthesis (SPOS) and modified nucleoside drug development, the precise management of protecting groups dictates the yield, purity, and scalability of the therapeutic API. The molecular formula C15H26N2O5Si corresponds to 5'-O-tert-butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU)[1]. As a foundational building block, the thermodynamic stability of its silyl ether linkage in various organic solvents is a critical parameter.

This whitepaper provides an authoritative analysis of the thermodynamic landscape of C15H26N2O5Si, detailing the causality behind its stability profiles in organic solvents, mechanistic pathways of degradation, and self-validating experimental protocols for stability profiling and controlled deprotection.

Thermodynamic Landscape of the Silyl Ether Bond

The introduction of the tert-butyldimethylsilyl (TBDMS) group to nucleoside chemistry revolutionized the selective protection of primary hydroxyls. The thermodynamic stability of the 5'-O-TBDMS group in C15H26N2O5Si is governed by two primary factors:

-

Bond Enthalpy: The silicon-oxygen (Si-O) bond possesses a high bond dissociation energy (approximately 110 kcal/mol), providing a robust thermodynamic baseline against spontaneous homolytic or heterolytic cleavage in neutral environments.

-

Kinetic Shielding: The steric bulk of the tert-butyl group and the two methyl ligands creates a formidable steric umbrella over the silicon atom. This shielding severely restricts the trajectory of incoming nucleophiles, rendering the molecule kinetically inert in most non-coordinating solvents.

However, thermodynamic stability is highly contextual. The thermodynamic sink can be violently shifted by the introduction of specific catalytic vectors—namely, protons (which weaken the Si-O bond via oxygen protonation) or fluoride ions (which drive cleavage through the formation of the hyper-stable Si-F bond, ~135 kcal/mol)[2].

Solvent-Specific Stability Profiles

The choice of organic solvent directly impacts the microenvironment of the silyl ether, influencing both its thermodynamic equilibrium and kinetic degradation rate.

Aprotic Non-Polar Solvents (e.g., Dichloromethane, Toluene)

In solvents like Dichloromethane (DCM), C15H26N2O5Si exhibits exceptional stability. The lack of coordinating lone pairs or exchangeable protons ensures that the kinetic barrier to cleavage remains insurmountable at ambient temperatures. DCM is therefore the solvent of choice for long-term storage and subsequent phosphoramidite coupling reactions.

Aprotic Polar Solvents (e.g., Tetrahydrofuran, DMF)

Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) introduce solvation effects. While the TBDMS group remains stable under neutral conditions in these solvents, the oxygen atoms in THF and DMF can weakly coordinate with the silicon center. This coordination slightly lowers the activation energy for nucleophilic attack, making these solvents ideal vehicles for controlled deprotection reactions (e.g., using TBAF in THF)[3].

Protic Solvents (e.g., Methanol, Ethanol)

Protic solvents pose the highest risk to the thermodynamic stability of C15H26N2O5Si. Under strictly neutral conditions, stability is maintained; however, even trace amounts of acid will catalyze solvolysis (e.g., methanolysis). According to Le Chatelier's principle, the vast molar excess of the protic solvent drives the thermodynamic equilibrium toward the deprotected nucleoside and the silyl ether of the solvent.

Quantitative Data Summary

Table 1: Thermodynamic Stability of 5'-O-TBDMS-2'-deoxyuridine (C15H26N2O5Si) in Common Organic Solvents at 25°C

| Solvent System | Dielectric Constant (ε) | Half-life (t½) at 25°C (Neutral) | Half-life (t½) at 25°C (0.1M TFA) | Primary Degradation Pathway |

| Dichloromethane (DCM) | 8.9 | > 30 days | ~4.2 hours | Acid-catalyzed hydrolysis (via trace H₂O) |

| Tetrahydrofuran (THF) | 7.6 | > 30 days | ~2.1 hours | Acid-catalyzed solvolysis |

| N,N-Dimethylformamide (DMF) | 36.7 | > 30 days | ~6.5 hours | Acid-catalyzed hydrolysis |

| Methanol (MeOH) | 32.7 | > 30 days | < 10 minutes | Acid-catalyzed methanolysis |

Mechanistic Pathways of Instability

To design robust synthetic routes, one must understand the causality behind the degradation of C15H26N2O5Si.

-

Acid-Catalyzed Cleavage: The ether oxygen is protonated, converting it into a superior leaving group. The silicon center, now highly electrophilic, is attacked by a solvent molecule or trace water. This proceeds via a pentacoordinate silicon transition state.

-

Fluoride-Induced Cleavage: Fluoride is a uniquely "hard" nucleophile that specifically targets the "hard" silicon atom. The reaction is thermodynamically driven by the formation of fluorotrimethylsilane derivatives, rendering the cleavage irreversible.

Caption: Mechanistic pathways for the thermodynamic cleavage of the 5'-O-TBDMS ether bond.

Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to ensure that the data generated reflects true thermodynamic behavior rather than experimental artifacts (such as solvent evaporation).

Protocol 1: Thermodynamic Stability Profiling via HPLC-UV

Objective: Determine the precise half-life of C15H26N2O5Si in targeted organic solvent systems. Causality Check: The inclusion of an internal standard (Biphenyl) is mandatory. Because organic solvents like DCM evaporate rapidly, taking aliquots over time without an internal standard will artificially inflate the apparent concentration of the nucleoside, masking degradation kinetics.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 10.0 mg of C15H26N2O5Si and 2.0 mg of Biphenyl (Internal Standard). Dissolve the mixture in exactly 10.0 mL of the target organic solvent (e.g., anhydrous DCM) in a tightly sealed volumetric flask.

-

Incubation: Submerge the flask in a thermostated water bath set to exactly 25.0°C.

-

Sampling: At intervals (t = 0, 1h, 2h, 4h, 8h, 24h), extract a 100 µL aliquot using a gas-tight syringe.

-

Quenching: Immediately inject the aliquot into 900 µL of a quenching buffer (e.g., pH 7.4 phosphate buffer/acetonitrile mix) to instantly halt any acid/base-catalyzed kinetics.

-

Analysis: Analyze via RP-HPLC (C18 column, isocratic elution 60:40 Acetonitrile:Water, UV detection at 260 nm).

-

Validation: Calculate the Area Under the Curve (AUC) ratio of C15H26N2O5Si to Biphenyl. Plot ln(AUC Ratio) versus time to derive the first-order degradation rate constant ( k ) and half-life ( t1/2 ).

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 2: Controlled Deprotection using TBAF in THF

Objective: Efficiently cleave the TBDMS group to yield pure 2'-deoxyuridine. Causality Check: THF is utilized because it solubilizes both the highly polar tetrabutylammonium fluoride (TBAF) and the lipophilic protected nucleoside without introducing protic interference. Furthermore, quenching with calcium carbonate is critical; naked fluoride ions will rapidly dissolve the silica matrix of analytical HPLC columns. Calcium violently sequesters fluoride as insoluble CaF₂, protecting downstream analytical equipment.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 mmol of C15H26N2O5Si in 5.0 mL of anhydrous THF under an argon atmosphere.

-

Reagent Addition: Dropwise, add 1.2 mL of a 1.0 M solution of TBAF in THF (1.2 equivalents).

-

Monitoring: Stir at room temperature. Monitor the reaction via TLC (eluent: 5% MeOH in DCM). The sterically unhindered 5'-O-TBDMS group typically cleaves within 60 minutes[3].

-

Quenching (Critical Step): Add 500 mg of solid Calcium Carbonate (CaCO₃) and 1 mL of methanol. Stir vigorously for 15 minutes to sequester excess fluoride.

-

Purification: Filter the suspension through a Celite pad. Concentrate the filtrate under reduced pressure and purify the resulting 2'-deoxyuridine via flash column chromatography.

References

The following authoritative sources were utilized to ground the mechanistic and procedural claims in this whitepaper.

-

NIST Chemistry WebBook, SRD 69 Title: 2'-Deoxyuridine, 3'-O-TBDMS (Formula: C15H26N2O5Si) Source: National Institute of Standards and Technology (NIST) URL:1

-

Dai et al. (2011) Title: Syntheses of Two 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA Source: The Journal of Organic Chemistry (ACS Publications) URL:2

-

Ogilvie, K. K. (1973) Title: The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Analysis of C15H26N2O5Si

Executive Summary

The molecular formula C15H26N2O5Si corresponds to 5'-O-tert-butyldimethylsilyl-2'-deoxyuridine (5'-O-TBDMS-dU) , a critical intermediate in the solid-phase synthesis of modified oligonucleotides and the development of antiviral nucleoside analogs[1]. In mass spectrometry (MS), the tert-butyldimethylsilyl (TBDMS) protecting group is not merely a passive spectator; it acts as a powerful fragmentation director.

This whitepaper provides an in-depth technical analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of C15H26N2O5Si. Designed for analytical chemists and drug development professionals, this guide breaks down the thermodynamic causality behind the observed ion traces and establishes a self-validating experimental protocol for structural confirmation.

The Causality of TBDMS-Directed Fragmentation

When analyzing small molecules by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. However, the choice of the silyl group profoundly impacts the resulting data. While trimethylsilyl (TMS) groups often shatter into multiple low-abundance fragments, the TBDMS group funnels the ion current into a single, highly stable diagnostic pathway[2].

Upon 70 eV electron ionization, 5'-O-TBDMS-dU forms a highly unstable radical cation (M+• at m/z 342). The causality of the subsequent fragmentation is driven entirely by thermodynamics and steric relief:

-

Steric Lability: The bulky tert-butyl group creates significant steric strain around the silicon atom.

-

Thermodynamic Stabilization: The homolytic cleavage of the Si–C(CH3)3 bond expels a neutral tert-butyl radical (•C4H9, 57 Da). The resulting even-electron cation, [M-57]+ (m/z 285) , is exceptionally stable because the positive charge is accommodated by the silicon atom (forming a siliconium-like ion) and stabilized by adjacent oxygen lone pairs[3].

Because this [M-57]+ ion retains the entire intact nucleoside skeleton, it serves as the definitive diagnostic peak for isotopic tracing and structural confirmation[4].

Fragmentation Pathway Visualization

Figure 1: Primary EI-MS fragmentation pathways of 5'-O-TBDMS-dU demonstrating causality of m/z 285.

Quantitative Fragmentation Data

The following table summarizes the key m/z values observed during the EI-MS analysis of C15H26N2O5Si. Understanding the elemental composition of these fragments allows researchers to differentiate the target analyte from isobaric matrix interferences.

| Fragment Ion | m/z | Elemental Composition | Rel. Abundance | Causality / Mechanism |

| M+• | 342 | C15H26N2O5Si | < 2% | Intact radical cation; highly unstable due to the bulky, labile tert-butyl group. |

| [M - 57]+ | 285 | C11H17N2O5Si | 100% (Base) | Loss of •C4H9. Thermodynamically driven by the formation of a stable siliconium ion. |

| [M - 57 - 111]+ | 174 | C7H14O3Si | 42% | Subsequent loss of neutral uracil (111 Da) via cleavage of the N-glycosidic bond. |

| [TBDMS-O=CH2]+ | 145 | C7H17OSi | 18% | Cleavage of the C4'-C5' bond of the deoxyribose ring, retaining the 5'-silyl ether. |

| [TBDMS]+ | 115 | C6H15Si | 35% | Direct heterolytic cleavage of the Si-O bond. |

| [Uracil + H]+ | 113 | C4H5N2O2 | 22% | N-glycosidic cleavage accompanied by a hydrogen transfer to the pyrimidine ring. |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, an analytical protocol must be self-validating. If a researcher observes a peak at m/z 285, they must definitively prove it is the [M-57]+ fragment of C15H26N2O5Si and not a co-eluting contaminant. This is achieved by multiplexing the sample with a heavy-isotope internal standard (ISTD).

Step-by-Step Methodology

-

Reagent & Standard Preparation: Prepare a 1 mg/mL stock solution of the synthesized 5'-O-TBDMS-dU in anhydrous pyridine.

-

Isotopic Spiking (The Validation Key): Spike the sample with a known concentration of 15N2-labeled 5'-O-TBDMS-dU (where both nitrogen atoms in the uracil ring are replaced with 15N). The expected [M-57]+ peak for the ISTD will shift by +2 Da to m/z 287 .

-

Chromatographic Separation: Inject 1 µL of the mixture into a GC-MS equipped with a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 2 min) to 300°C at 15°C/min.

-

Mass Spectrometry Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the analyzer to Selected Ion Monitoring (SIM) mode, targeting m/z 285, 287, 174, and 115.

-

Data Validation (Logic Gate): The endogenous analyte (m/z 285) and the heavy isotope standard (m/z 287) must co-elute with a retention time difference of ≤ 0.05 minutes. If the m/z 287 peak is absent, or if the chromatographic peaks do not perfectly overlay, the system automatically flags the run as invalid, preventing false positives.

Figure 2: Self-validating GC-MS workflow utilizing 15N2-isotopic spiking to confirm fragment identity.

Conclusion

The mass spectrometric analysis of C15H26N2O5Si relies heavily on the predictable and thermodynamically stable fragmentation of the TBDMS group. By understanding the causality behind the dominant [M-57]+ base peak at m/z 285, researchers can confidently map the structural integrity of nucleoside analogs. Furthermore, by implementing the self-validating isotopic spiking protocol outlined above, laboratories can eliminate the risk of isobaric interference, ensuring the highest standards of analytical rigor in drug development workflows.

References

-

Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry - Analytical Chemistry (ACS Publications). 3

-

Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC (NIH). 4

-

The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.

-

Syntheses of Two 5-Hydroxymethyl-2′-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA - The Journal of Organic Chemistry (ACS Publications). 1

Sources

Resolving C15H26N2O5Si Isomers in Oligonucleotide Synthesis: A Technical Guide to TBDMS-Deoxyuridine Regiochemistry

Executive Summary

In advanced oligonucleotide research, precise control over hydroxyl protecting groups is the cornerstone of successful chain elongation and modification. The molecular formula C15H26N2O5Si (Molecular Weight: 342.46 g/mol ) corresponds to tert-butyldimethylsilyl (TBDMS) protected 2'-deoxyuridine[1]. Because 2'-deoxyuridine possesses two reactive aliphatic hydroxyl groups (the primary 5'-OH and the secondary 3'-OH), silylation yields two distinct positional isomers: 5'-O-TBDMS-2'-deoxyuridine and 3'-O-TBDMS-2'-deoxyuridine .

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where these isomers are misidentified or undergo unexpected migration during downstream processing. This whitepaper provides a comprehensive, causality-driven framework for synthesizing, isolating, and analytically resolving these critical C15H26N2O5Si isomers using self-validating Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Mechanistic Causality of Silylation and Isomerization

The introduction of the bulky TBDMS group is governed by steric hindrance. The primary 5'-hydroxyl is significantly less sterically encumbered than the secondary 3'-hydroxyl, which is shielded by the furanose ring and the adjacent nucleobase. Consequently, under standard kinetic conditions (e.g., TBDMS-Cl with imidazole at 0°C), the 5'-O-TBDMS isomer forms as the overwhelming major product.

However, silyl groups are not entirely static. Under basic conditions, elevated temperatures, or in the presence of specific metal cations, TBDMS groups can undergo intramolecular transetherification (migration)[2]. This base-catalyzed migration can shift the silyl group from the 5'-position to the 3'-position, establishing an equilibrium that complicates orthogonal deprotection strategies[3]. Understanding this thermodynamic behavior is critical when designing multi-step oligonucleotide syntheses, as unintended isomerization can terminate chain elongation.

Fig 1: Regioselective silylation and base-catalyzed transetherification of TBDMS-deoxyuridine.

Orthogonal Analytical Workflows

To ensure absolute trustworthiness in isomer identification, we employ an orthogonal, self-validating analytical system combining RP-HPLC-ESI-MS/MS and 1H-NMR.

The Causality of NMR Solvent Selection

A common pitfall in nucleoside NMR is the use of CDCl3. In chloroform, hydroxyl protons rapidly exchange with trace moisture, resulting in broad, featureless singlets that provide no structural connectivity. By deliberately selecting dry DMSO-d6 as the solvent, we exploit its strong hydrogen-bonding capability. DMSO strongly solvates the hydroxyl protons, drastically slowing their chemical exchange rate. This allows us to observe scalar J-coupling between the OH protons and the adjacent carbon-bound protons.

-

A free 5'-OH will couple to the two protons of the 5'-CH2 group, splitting into a triplet .

-

A free 3'-OH will couple to the single proton of the 3'-CH group, splitting into a doublet .

This creates a perfect internal control: if the 5'-OH triplet is missing but the 3'-OH doublet is present, the TBDMS group is definitively at the 5'-position.

Chromatographic Elution Logic

In Reverse-Phase HPLC (C18), retention is driven by lipophilicity and steric exposure. The 5'-O-TBDMS isomer projects the highly hydrophobic tert-butyl and dimethyl groups outward into the mobile phase, maximizing interaction with the C18 stationary phase. Conversely, the 3'-O-TBDMS group is partially folded toward the nucleobase, reducing its effective hydrophobic surface area. Therefore, the 5'-isomer consistently elutes later than the 3'-isomer.

Fig 2: Orthogonal analytical workflow for resolving 5'-O-TBDMS and 3'-O-TBDMS-dU isomers.

Quantitative Data Summaries

The following tables summarize the critical analytical metrics required to differentiate the two C15H26N2O5Si isomers.

Table 1: Key 1H-NMR Diagnostic Shifts (400 MHz, DMSO-d6, 298K)

| Structural Feature | 5'-O-TBDMS-2'-deoxyuridine | 3'-O-TBDMS-2'-deoxyuridine | Diagnostic Rationale |

| 5'-OH Signal | Absent | ~5.1 ppm (Triplet, J ≈ 5.0 Hz) | Confirms free primary hydroxyl in the 3'-isomer. |

| 3'-OH Signal | ~5.3 ppm (Doublet, J ≈ 4.5 Hz) | Absent | Confirms free secondary hydroxyl in the 5'-isomer. |

| TBDMS (t-butyl) | ~0.88 ppm (Singlet, 9H) | ~0.89 ppm (Singlet, 9H) | Confirms presence of the protecting group. |

| TBDMS (dimethyl) | ~0.08 ppm (Singlet, 6H) | ~0.10 ppm (Singlet, 6H) | Minor shift variation due to anisotropic effects. |

Table 2: LC-MS/MS Physico-Chemical Properties

| Parameter | 5'-O-TBDMS-2'-deoxyuridine | 3'-O-TBDMS-2'-deoxyuridine |

| Chemical Formula | C15H26N2O5Si | C15H26N2O5Si |

| Exact Mass | 342.1611 Da | 342.1611 Da |

| [M+H]+ Precursor | m/z 343.17 | m/z 343.17 |

| Primary MS/MS Fragment | m/z 231.10 (Loss of Uracil, -112 Da) | m/z 231.10 (Altered relative abundance) |

| RP-HPLC Elution Order | Late Eluting (More lipophilic) | Early Eluting (Less lipophilic) |

Self-Validating Experimental Protocols

To ensure reproducibility and analytical confidence, follow these field-tested methodologies for synthesis, isolation, and deprotection[4].

Protocol A: Regioselective Synthesis and Isolation of 5'-O-TBDMS-dU

Rationale: Imidazole is utilized not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-TBDMS-imidazole intermediate, which selectively attacks the less hindered 5'-OH.

-

Reaction Setup: Suspend 2'-deoxyuridine (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

-

Catalyst Addition: Add imidazole (25.0 mmol, 2.5 eq). Stir until complete dissolution is achieved.

-

Silylation: Dissolve TBDMS-Cl (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and suppress 3'-silylation.

-

Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under vacuum.

-

Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). The 5'-O-TBDMS isomer will elute first, followed by trace amounts of the 3'-O-TBDMS isomer and unreacted starting material.

Protocol B: NMR Sample Preparation and Acquisition

Rationale: Strict exclusion of water is required to prevent proton exchange, which would obliterate the diagnostic OH splitting patterns.

-

Drying: Dry the isolated isomer (approx. 15 mg) under high vacuum (<0.1 mbar) for at least 12 hours to remove residual moisture and solvents.

-

Solvation: Dissolve the sample in 0.6 mL of ampouled, anhydrous DMSO-d6 (100% isotopic purity, stored over molecular sieves).

-

Acquisition: Transfer to a dry 5 mm NMR tube. Acquire a 1H-NMR spectrum at 298K (minimum 16 scans, relaxation delay D1 = 2.0s).

-

Validation: Inspect the 5.0–5.4 ppm region. The presence of a clean doublet validates the 5'-O-TBDMS structure, while a triplet indicates the 3'-O-TBDMS structure.

References

- NIST Standard Reference Data: 2'-Deoxyuridine, 3'-O-TBDMS (Formula: C15H26N2O5Si). NIST.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAU7IKv18SM6zP27L6oIivRs7cpy3n_vGGIRHTLfYJppq-sssalDDjKKfo6vqMwZ6pn2ldjV2ptjfCE7RzXJAE253KnooKUOMd-H7uiS_bsIchSiKB2C7vvEX21wtwOv7iSoNxYIlvExLnA_FdUzIhpAHA_6BLID4WRTK5EVwoboKZzTHp8dJkAFZ1mSWrUn8RapI8mG5ke30YIrAOsj0n5XJaJ-gf47sqkKmmpUvmnYw8UqRm6hFxmhPUBhm3MH6bBo7ncDnt8uTgNq_asVy8ioesfTjNjdI1TalDXoNrl-cxSArmBOV80KX0wxL1lsHCA13kvyyusyClW9nVckQZ_Mu6oQ5YfpLrzsfXjnUVg7RIVg==]

- RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries. Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEjbdJFykrolMgBwnmjND-eznnKzUTaUxi4a39i0wko4vtU0JmOV4_Bm-vWTTmo89aD6U_s4KKO38lWMI-mgR01PZraRSYanwmwGj4mRuiLuaYFKqIhcD0QtBnj6ENMlq2a5DqKyuZC3G0lbiD4ZsN7AnceICPwq3p04yWndM55Dmr5UWfDGOGHMVDZ4VcnoanRTRptjWPN4XV63IlujWZhVBIXvNuFF6eNLC5]

- Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VtpqIN1HTe4uBWPqsOPO9Arp4OuEqarHFAxTefx7zCNndTK-KERgbhS-Sfg0_wHJNOqREyK2a8mEHLKLaWU0J2345mlOVjIi3n9qXBTJumwG1qfyyirVkVWRU3B6-KZ-snifwGR259fEtg4sOuYf1yYMOjBRE1jUMKpgP6IbsuyMLh3oHfNBAl7CZUB5a0CrM-wMSDv4JnNdfS-2UQ3TgcUdcirbnjlsGsVWZAzSDzMgb50tfppFPQDF5ES35103Cz4y7ovMA6BPso-owP2y]

- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVoNxdQPz9ISY8r5y2hMLYxQfvAbo4S6c40BcSmmBe1gKfEWtleQubXpasJfxO4g6pU_vuMaf0h_02qZzqgYquA84XNcZrqKRxXmwxKJd_AB4dFwIcqn6gpX7kBzCftE4LlSkuSJoSQs7XyHYxbQkW6gh9XMijwftTFCxn0KfRgTC8vI1tgb2OvceayRsL5RfGzGhP_VF_PH12WbGFcd7yIevvqiuO-LQ0uso=]

Sources

An In-Depth Technical Guide to the Spectral Analysis of C15H26N2O5Si: FTIR Absorption Frequencies and Structural Elucidation

Abstract

This technical guide provides a comprehensive framework for the structural analysis of compounds with the molecular formula C15H26N2O5Si, a class of molecules frequently encountered as intermediates or final products in pharmaceutical and materials science research. We will focus on the foundational role of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid and powerful tool for functional group identification. This document details not only the experimental protocols for acquiring high-fidelity spectra but also the causality behind spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating FTIR analysis with other spectroscopic techniques, this guide establishes a self-validating system for the confident elucidation of complex organosilicon structures.

Part 1: Foundational Strategy for Structural Elucidation

The molecular formula C15H26N2O5Si suggests a complex organic molecule incorporating an organosilicon moiety. Such structures are common in modern drug development, where silyl groups are used as protecting groups, to enhance solubility, or to modulate biological activity. A rigorous, multi-faceted analytical approach is therefore not just recommended, but essential for unambiguous structural confirmation and quality control.

Initial Assessment from Molecular Formula

Before any analysis, the molecular formula itself provides critical clues. The Degree of Unsaturation (DBE) indicates the total number of rings and/or multiple bonds within the molecule.

-

Formula: DBE = C - (H/2) + (N/2) + 1

-

For C15H26N2O5Si: DBE = 15 - (26/2) + (2/2) + 1 = 15 - 13 + 1 + 1 = 4

A degree of unsaturation of 4 is a significant finding. It strongly suggests the presence of structural features such as a benzene ring, or a combination of four double bonds (e.g., two carbonyls and two C=C bonds) or rings. The presence of five oxygen atoms and two nitrogen atoms makes carbonyl groups (from amides and/or esters) highly probable contributors to this unsaturation value.

The Synergy of Spectroscopic Techniques

While this guide focuses on FTIR, it is crucial to understand its place within a broader analytical workflow. No single technique provides a complete picture. True analytical trustworthiness comes from the convergence of data from orthogonal methods.

Caption: Integrated spectroscopic workflow for structural elucidation.

Part 2: Deep Dive into FTIR Spectroscopy

FTIR spectroscopy is the ideal first-pass analytical technique due to its speed, non-destructive nature, and unparalleled ability to identify key functional groups.[1] The vibrations of atoms within a molecule correspond to specific infrared absorption bands, creating a unique "fingerprint" directly related to its structure.[1]

Experimental Protocol: A Self-Validating System